molecular formula C20H21N3O4S B10980757 Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10980757
M. Wt: 399.5 g/mol
InChI Key: SCBTZGYDUZPUOE-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

  • Core Structure: : The compound consists of a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) fused with an oxazole ring (another five-membered heterocycle containing oxygen and nitrogen). The presence of these two heterocycles imparts unique properties to the compound.

  • Functional Groups:

      Methyl Ester Group (COOCH₃): The carboxylate group (COO⁻) is esterified with a methyl group (CH₃), resulting in the methyl ester functionality.

      Phenylethyl Group (C₆H₅CH₂CH₂): The compound also contains a phenylethyl side chain attached to the thiazole ring.

Preparation Methods

The synthetic routes for this compound can vary, but here’s a general outline:

  • Industrial Production: : Unfortunately, specific industrial production methods for this compound are not widely documented. academic research provides insights into its synthesis.

  • Laboratory Synthesis:

      Step 1: Start with the synthesis of the oxazole ring, incorporating the 3,5-dimethyl-1,2-oxazole-4-carboxylic acid moiety.

      Step 2: Introduce the thiazole ring by reacting the oxazole intermediate with an appropriate thiol (e.g., 2-phenylethylthiol).

      Step 3: Esterify the carboxylic acid group with methanol to form the methyl ester.

      Step 4: Purify and characterize the final compound.

Chemical Reactions Analysis

    Reactivity: Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various reactions

    Common Reagents: Reagents like strong acids, bases, and reducing agents play a role in these transformations.

    Major Products: The products depend on reaction conditions, but modified versions of the compound or cleavage products may form.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

    Biological Studies: Investigate its interactions with enzymes, receptors, or DNA.

    Industry: Possible applications in materials science or catalysis.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes due to its heterocyclic structure.

    Pathways: Further studies are needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related compounds.

    Similar Compounds: Explore other thiazole-oxazole hybrids or structurally related molecules.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

methyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H21N3O4S/c1-12-15(13(2)27-23-12)11-17(24)21-20-22-18(19(25)26-3)16(28-20)10-9-14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3,(H,21,22,24)

InChI Key

SCBTZGYDUZPUOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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